1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
Description
1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylmorpholine moiety and a dimethylpiperidine core.
Properties
IUPAC Name |
1-(4-benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2)9-6-10-23(18(20)13-21)19(24)17-15-22(11-12-25-17)14-16-7-4-3-5-8-16/h3-5,7-8,17-18H,6,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHCBDQQLICESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)C2CN(CCO2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves multiple steps, starting with the preparation of the benzylmorpholine intermediate. The synthetic route typically includes the following steps:
Formation of Benzylmorpholine: Benzylamine reacts with morpholine in the presence of a suitable catalyst to form benzylmorpholine.
Carbonylation: The benzylmorpholine undergoes carbonylation using phosgene or a similar reagent to form 4-benzylmorpholine-2-carbonyl chloride.
Coupling with Dimethylpiperidine: The carbonyl chloride intermediate is then reacted with 3,3-dimethylpiperidine-2-carbonitrile under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Benzylmorpholine-2-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile can be compared with similar compounds such as:
4-Benzylmorpholine-2-carbonyl chloride hydrochloride: This compound shares a similar benzylmorpholine structure but differs in its functional groups.
3,3-Dimethylpiperidine-2-carbonitrile: This compound has a similar piperidine core but lacks the benzylmorpholine moiety.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
